Product packaging for Decanal(Cat. No.:CAS No. 112-81-2)

Decanal

Cat. No.: B7768071
CAS No.: 112-81-2
M. Wt: 156.26 g/mol
InChI Key: KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Description

Contextualizing Decanal (B1670006) within Aldehyde Chemistry Research

Aldehydes, characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain, are a fundamental class of organic compounds. This compound, as a saturated fatty aldehyde, fits into this category, specifically as an n-alkanal. nih.gov Its ten-carbon chain influences its physical properties, such as its low solubility in polar solvents compared to shorter-chain aldehydes. solubilityofthings.com

Research involving this compound within aldehyde chemistry often explores its reactivity, synthesis, and its role in various chemical processes. Aldehydes, including this compound, are known to be potentially reactive organic compounds due to the polarized carbon-oxygen double bond. mdpi.com Studies have investigated the fragmentation patterns of aldehydes like this compound in analytical techniques such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS), noting that quantifying this compound can be challenging due to fragmentation patterns. researchgate.net

Furthermore, this compound serves as a substrate in enzymatic reactions. For instance, rat hepatic microsomes catalyze the dehydrogenation of aliphatic aldehydes, including this compound, efficiently with NAD as a cofactor. acs.org Research on this enzyme, microsomal aldehyde dehydrogenase (mALDH), has shown that this compound is an effective substrate, exhibiting a low K_m value compared to some aromatic aldehydes, indicating a higher affinity for the enzyme. acs.org

This compound is also studied in the context of volatile organic compounds (VOCs). It has been identified as one of the abundant aldehydes in the packaging and contained water of PET bottles, likely originating from additives used in manufacturing. mdpi.com It is also found in the atmosphere, with studies measuring its concentration in different environments. science.gov

Historical Perspectives on this compound in Scientific Inquiry

The scientific inquiry into this compound has evolved over time, driven by its natural occurrence and distinctive properties. Early research likely focused on its isolation from natural sources and the characterization of its basic physical and chemical properties. Its presence in essential oils, particularly those with citrus notes, would have been of early interest to chemists and perfumers. solubilityofthings.commdpi.com

Studies dating back to the mid-20th century have investigated the chemical behavior of this compound. For example, research in the 1950s explored the kinetics of the autoxidation of n-decanal, contributing to the understanding of its reaction mechanisms. nist.gov

As analytical techniques advanced, the ability to detect and quantify this compound in various complex matrices improved. Techniques like Gas Chromatography/Mass Spectrometry (GC-MS) have been instrumental in identifying this compound in natural extracts and environmental samples. researchgate.netscience.gov

More recent historical perspectives in scientific inquiry have broadened to include the biological activities associated with this compound. Research has explored its potential antimicrobial and antioxidant properties, often in the context of studying essential oils and plant extracts where it is a component. researchgate.netresearchgate.net Studies have also investigated its interactions with biological molecules, such as the covalent bonding of this compound to proteins like β-Lactoglobulin, which is relevant in food science research. sigmaaldrich.com

The use of this compound in fragrances and flavorings has also been a consistent area of historical and ongoing scientific interest, driving research into its sensory properties and applications. foodb.casolubilityofthings.commdpi.com

Data Table

PropertyValueSource
Chemical FormulaC₁₀H₂₀O solubilityofthings.comnist.gov
Molecular Weight156.26 g/mol nih.gov
ClassificationAldehyde, Medium-chain aldehyde, n-Alkanal foodb.canih.gov
Solubility in WaterPractically insoluble foodb.ca
Solubility in Hexane (B92381)Soluble solubilityofthings.com
Solubility in EtherSoluble solubilityofthings.com
Aroma/OdorSweet, aldehydic, waxy, orange peel, citrus, floral foodb.camdpi.comsigmaaldrich.com
State at Room TempColorless to light yellow liquid nih.gov

Detailed Research Findings

Research has highlighted the role of this compound in the biological activity of natural extracts. For instance, this compound isolated from sweet orange peels has shown inhibitory effects against DPPH radicals, indicating antioxidant activity. researchgate.net Studies on ginger extracts, where this compound is present, have also demonstrated significant antibacterial activity against various bacterial isolates. researchgate.net

In the context of enzymatic studies, research on rat hepatic microsomal aldehyde dehydrogenase revealed that this compound is a highly efficient substrate for this enzyme, with a low K_m value, suggesting a strong binding affinity. acs.org The V_max value for this compound dehydrogenation was found to be comparable to other optimal aliphatic substrates. acs.org

Investigations into volatile organic compounds in indoor air have identified this compound as a component, noting that its presence can interfere with the measurement of other compounds like isoprene (B109036) in techniques such as PTR-MS due to similar fragmentation patterns. researchgate.net

Studies on the impact of food processing on volatile compounds have also included this compound. Research on dried coffee peel, for example, identified this compound as one of the volatile compounds present, with its concentration potentially affected by different drying methods. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B7768071 Decanal CAS No. 112-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanal
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3
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InChI Key

KSMVZQYAVGTKIV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC=O
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Molecular Formula

C10H20O
Record name DECALDEHYDE
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DSSTOX Substance ID

DTXSID4021553
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Molecular Weight

156.26 g/mol
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Physical Description

Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution
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Boiling Point

404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C
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Flash Point

185 °F (USCG, 1999), 83 °C (181 °F) Closed cup
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Solubility

In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol)
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Density

0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832
Record name DECALDEHYDE
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Record name DECALDEHYDE
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Vapor Pressure

0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients
Record name Decaldehyde
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Color/Form

Colorless to light-yellow liquid

CAS No.

112-31-2, 112-81-2
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Melting Point

64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C
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Natural Abundance and Biosynthetic Pathways of Decanal

Occurrence in Plant Systems

Decanal (B1670006) is a notable component of the volatile organic compounds (VOCs) emitted by numerous plants, contributing significantly to their characteristic aromas. Its presence is particularly well-documented in the essential oils of citrus fruits and a variety of other botanical sources. The biosynthesis of this compound in plants is primarily linked to the lipoxygenase (LOX) pathway, which involves the enzymatic degradation of polyunsaturated fatty acids. mdpi.comnih.gov This pathway is typically initiated in response to tissue damage, releasing fatty acids from cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides, which are subsequently cleaved by hydroperoxide lyase (HPL) to produce shorter-chain aldehydes, including this compound. mdpi.commdpi.comfrontiersin.org

Citrus Species (e.g., Citrus sinensis Essential Oils)

This compound is a key contributor to the distinctive aroma of many citrus species, particularly sweet orange (Citrus sinensis). mdpi.comnih.gov It is a significant component of the essential oil extracted from the peel of these fruits. scielo.br The concentration of this compound, along with other aliphatic aldehydes like octanal (B89490) and dothis compound, tends to increase as the fruit matures. mdpi.com Studies have shown that the relative amounts of these aldehydes can vary between different citrus cultivars. nih.gov For instance, some analyses have found that the aliphatic aldehyde content is higher in 'navel' oranges compared to 'blood' oranges. While the complete biosynthetic pathway of all volatile compounds in citrus is complex, the formation of aliphatic aldehydes such as this compound is understood to originate from the degradation of fatty acids. mdpi.com

Citrus SpeciesPlant PartThis compound Content/Observation
Citrus sinensis (Sweet Orange)Peel Essential OilVaries from 0.1% to 0.5%. nih.gov A major contributor to the orange aroma. mdpi.com
Citrus reticulata (Mandarin)PeelContains this compound as one of its volatile components.
Citrus limon (Lemon)PeelThis compound is present in the essential oil.
Table 1. Occurrence of this compound in Selected Citrus Species.

Other Botanical Sources (e.g., Coriander, Ginger, Buckwheat)

Beyond the citrus family, this compound is a prominent volatile compound in a range of other plants, contributing to their unique sensory profiles.

Coriander (Coriandrum sativum): The essential oil of coriander, particularly from the leaves (cilantro), contains a significant amount of this compound. nih.govnih.gov Along with other aliphatic aldehydes, this compound is a key contributor to the characteristic aroma of fresh coriander leaves. researchgate.net The chemical composition of coriander essential oil can change significantly during the plant's development, with the content of aliphatic aldehydes like this compound often being higher in the vegetative stages.

Buckwheat (Fagopyrum esculentum): this compound is an important component of the aroma of buckwheat. researchgate.netnih.gov The characteristic scent of buckwheat is a complex mixture of numerous volatile compounds, with this compound being one of the key aldehydes identified. The formation of these volatiles is associated with the degradation of fatty acids and amino acids during processing and storage. The biosynthesis of flavonoids and other secondary metabolites in buckwheat has been studied, though the specific pathways leading to this compound are part of the broader fatty acid degradation pathways. researchgate.netfrontiersin.orgmdpi.com

Botanical SourcePlant PartThis compound Content/Observation
Coriandrum sativum (Coriander)Leaves and SeedsA major component of the essential oil, contributing to its characteristic aroma. researchgate.net
Zingiber officinale (Ginger)RhizomeIdentified as a volatile component contributing to the overall aroma. researchgate.netresearchgate.net
Fagopyrum esculentum (Buckwheat)GrainsAn important contributor to the characteristic aroma of buckwheat. researchgate.net
Table 2. Occurrence of this compound in Other Botanical Sources.

Presence in Animal and Microbial Metabolomes

This compound is not limited to the plant kingdom; it is also found in the metabolomes of animals and microorganisms, where it serves diverse biological functions.

Insect Secretions and Pheromones

In the insect world, this compound and other long-chain aldehydes are crucial components of cuticular hydrocarbons and pheromones, which are essential for chemical communication and preventing desiccation. mdpi.comnih.govresearchgate.net The biosynthesis of these compounds is a well-regulated process. It begins with the synthesis of fatty acids, which are then converted to long-chain fatty aldehydes. In a key final step, a specific family of cytochrome P450 enzymes, the CYP4G family, acts as an oxidative decarbonylase, converting these aldehydes into hydrocarbons. mdpi.comnih.govresearchgate.net While this process often leads to the formation of alkanes with one less carbon atom, the precursor aldehydes, including this compound, can themselves be components of insect secretions and pheromone blends. For example, this compound has been identified in the pheromone blends of certain moth species. nih.govnih.govresearchgate.net

Microbial Production and Volatile Profiles

Various bacteria and fungi naturally produce this compound as part of their volatile metabolic profiles. nih.govnih.govuobaghdad.edu.iqscielo.br For instance, certain strains of Escherichia coli and Staphylococcus epidermidis have been shown to produce this compound. nih.govnih.gov The production of aldehydes in microorganisms is often linked to fatty acid metabolism. nih.gov Engineered microbial systems have also been developed to produce aldehydes like this compound by introducing specific enzymatic pathways, such as those involving carboxylic acid reductases, which can convert fatty acids into their corresponding aldehydes. This highlights the inherent metabolic capability of microorganisms to synthesize such compounds.

Endogenous Production in Mammalian Systems

This compound is also produced endogenously in mammals, including humans. researchgate.netnih.gov It is a known byproduct of lipid peroxidation, a process where oxidative stress leads to the degradation of lipids within cell membranes. rsc.org Polyunsaturated fatty acids are particularly susceptible to this process, which generates a variety of volatile aldehydes, including this compound. As a result, this compound can be detected in various biological matrices such as breath, skin, and blood, and its levels may be indicative of oxidative stress status.

Investigating this compound Biosynthetic Mechanisms

The biosynthesis of this compound, a saturated fatty aldehyde, is intricately linked to the broader pathways of fatty acid metabolism. It is primarily understood as an intermediate in the biosynthesis of alkanes. The formation of this compound is a critical step that precedes its conversion into n-nonane through the action of specific enzymes. The general pathway involves the reduction of a C10 fatty acid derivative.

The production of fatty aldehydes such as this compound from fatty acids is a two-step process. acs.org First, fatty acids are converted to their corresponding fatty aldehydes. These aldehydes then serve as substrates for aldehyde decarbonylases, which catalyze the removal of the carbonyl group to form an alkane. acs.org

Key enzymatic reactions and pathways involved in the formation of this compound include:

Reduction of Fatty Acyl-CoA or Acyl-ACP: The direct precursors to this compound are activated forms of decanoic acid, such as decanoyl-CoA or decanoyl-ACP (acyl carrier protein). Enzymes known as fatty acyl-CoA reductases (FARs) or acyl-ACP reductases catalyze the reduction of these activated fatty acids to produce the corresponding aldehyde, this compound. nih.gov This reaction requires a reducing agent, typically NADPH.

Carboxylic Acid Reductases (CARs): Another class of enzymes capable of synthesizing aldehydes from carboxylic acids are the carboxylic acid reductases (CARs). nih.gov These enzymes can directly reduce carboxylic acids like decanoic acid to this compound. This process also necessitates the presence of cofactors such as ATP and NADPH. nih.gov

Once formed, this compound can be further metabolized. In many organisms, it is a substrate for aldehyde decarbonylases (ADs), also known as aldehyde-deformylating oxygenases (ADOs), which convert it to the C9 alkane, nonane, and a one-carbon fragment (formate or carbon monoxide, depending on the organism and specific enzymatic mechanism). acs.orgnih.gov

The investigation into these biosynthetic mechanisms has been driven by interest in the production of biofuels, as alkanes are the primary components of gasoline and diesel. nih.gov Research in various organisms, from cyanobacteria to plants, has elucidated the different strategies nature employs to produce and process fatty aldehydes like this compound.

The following table summarizes the key enzymes and precursors involved in the biosynthesis of this compound:

Table 1: Key Components in the Biosynthesis of this compound
Component Name/Type Role in Biosynthesis Organism Type
Precursor Decanoic Acid (or its activated forms like Decanoyl-CoA) The C10 fatty acid that is reduced to form this compound. Plants, Microorganisms
Enzyme Fatty Acyl-CoA Reductase (FAR) Catalyzes the reduction of decanoyl-CoA to this compound. General
Enzyme Carboxylic Acid Reductase (CAR) Catalyzes the direct reduction of decanoic acid to this compound. General
Cofactor NADPH Provides the reducing equivalents for the enzymatic reduction. General
Cofactor ATP Required for the activation of the carboxylic acid by CARs. General

Advanced Synthetic Strategies and Production Methodologies for Decanal

Chemical Synthesis Approaches

Chemical synthesis remains a primary method for decanal (B1670006) production, offering control over yield and purity. Various routes have been developed, including oxidation processes and other catalytic and organic transformations.

Wacker-Type Oxidation Processes

Wacker-type oxidation is a significant approach for synthesizing aldehydes and ketones from alkenes using palladium catalysts. Traditionally, this reaction applied to terminal alkenes predominantly yields methyl ketones (Markovnikov products). mdpi.comoup.com However, there is a demand for methods to selectively transform olefins into aldehydes (anti-Markovnikov products) with high yields and selectivity. mdpi.com

Recent research has explored the direct Wacker-type oxidation of 1-decene (B1663960) to n-decanal, aiming to achieve anti-Markovnikov selectivity. mdpi.comresearchgate.net One study investigated the use of a homogeneous catalyst system involving PdCl₂(MeCN)₂ as the catalyst and CuCl₂ as a co-catalyst in tert-butanol (B103910) (t-BuOH) under an oxygen atmosphere. mdpi.comoup.comoup.com This approach offers potential advantages over conventional petrochemical processes by utilizing renewable resources like 1-decene. mdpi.com

Studies have focused on optimizing reaction parameters through Design of Experiments (DoE) to enhance selectivity and conversion efficiency. mdpi.comresearchgate.net Factors such as substrate amount, catalyst and co-catalyst amount, reaction temperature, reaction time, homogenization temperature, and water content have been investigated to direct the reaction towards the desired aldehyde product. researchgate.net The use of t-BuOH as a solvent has been shown to afford this compound with significant regioselectivity, with one study reporting 84% selectivity. oup.comoup.com Increasing the bulkiness of the alcohol solvent has been observed to increase regioselectivity for aldehyde formation. oup.com

Despite progress, achieving high aldehyde selectivity in Wacker-type oxidation of terminal alkenes remains a challenging subject. oup.com The reaction conditions and catalyst system play crucial roles in controlling the regioselectivity and minimizing the formation of unwanted by-products. mdpi.comoup.com

Other Catalytic and Organic Synthesis Routes

Beyond Wacker-type oxidation, other catalytic and organic synthesis methods are employed for this compound production. A common method involves the oxidation of the corresponding alcohol, 1-decanol (B1670082). atamanchemicals.comwikipedia.org Various oxidizing agents and catalytic systems can be used for this transformation.

One catalytic approach is the vapor-phase dehydrogenation of 1-decanol over supported copper catalysts. researchgate.net Studies have shown that Cu/SiO₂ catalysts exhibit high and stable catalytic activity for this reaction. researchgate.net For instance, a conversion of 77.4% of 1-decanol with 98.4% selectivity to this compound was achieved over a Cu/SiO₂ catalyst at 275 °C in a nitrogen flow. researchgate.net The physical properties of the SiO₂ support, such as surface area and pore size, influence the catalytic activity. researchgate.net

Another industrial preparation method mentioned is the hydroformylation of 1-nonene (B85954). nih.gov This process, also known as the oxo synthesis, involves the reaction of an alkene with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form aldehydes. nih.gov While hydroformylation of 1-nonene primarily yields this compound, it can also produce 2-methylnonanal (B14154890) as a byproduct. nih.gov

Organic synthesis routes can also be utilized, often as part of multi-step processes to construct more complex molecules incorporating the this compound structure. For example, this compound has been used as a starting material in the three-step synthesis of the alkaloid preussin. acs.orgacs.org This synthesis involved preparing an α,β-unsaturated diazoketone from this compound, followed by an aza-Michael reaction, copper-catalyzed ylide formation, and a ontosight.ainih.gov-Stevens rearrangement. acs.orgacs.org

Other reported methods include the reaction of nonanal (B32974) and formaldehyde (B43269) followed by hydrogenation nih.gov, and the oxidation of decanoic acid or the reduction of decanoic acid to synthesize decanoyl acetaldehyde, which can be related to this compound synthesis pathways. ontosight.ai The selective oxidation of complex alcohols to aldehydes is a fundamental step in preparing fragrance ingredients, and while stoichiometric oxidants have been used, efforts are being made to develop more sustainable aerobic oxidation methods. rsc.org

Biotechnological and Microbial Engineering for this compound Production

Biotechnological approaches, particularly microbial engineering, offer promising sustainable routes for producing chemicals like this compound. While this compound is found naturally in some microorganisms, it does not typically accumulate in high concentrations. nih.gov Microbial production presents an attractive alternative to traditional chemical synthesis or extraction from plants. nih.gov

Microbial engineering efforts focus on constructing metabolic pathways for this compound generation and engineering strains to enhance product accumulation. nih.gov Aldehydes can be produced in microorganisms through various enzymatic reactions, including the oxidation of primary alcohols, decarboxylation of 2-keto substrates or fatty acids, and the reduction of carboxylic acids by carboxylic acid reductases (CARs). mdpi.com

Engineered microbes, such as Escherichia coli, have been explored for the synthesis of aliphatic aldehydes across a range of carbon lengths. nih.gov This can involve utilizing fermentative aldehyde reductases or enzymes acting on activated forms of carboxylic acids (acyl-CoA or acyl-ACP). nih.gov The LuxAB biosensor system has been implemented in E. coli to monitor the enzymatic production of aldehydes from primary alcohols and carboxylic acid substrates. mdpi.com Supplementation of this compound in this system significantly increased bioluminescence, indicating its interaction with the LuxAB enzyme. mdpi.com

A key challenge in microbial aldehyde production is aldehyde toxicity, which can limit achievable titers. nih.govresearchgate.net Research in microbial engineering aims to address this challenge by minimizing the rapid endogenous conversion of aldehydes into their corresponding alcohols and enhancing aldehyde accumulation. nih.gov

Biocatalysis, using enzymes as catalysts, is another aspect of biotechnological production. Ene reductases, for instance, are natural catalysts that can be applied in sustainable industrial processes for flavor and fragrance compounds, including potentially this compound. zhaw.ch Screening of enzyme libraries has been conducted to investigate the synthetic potential to produce flavor compounds like this compound. zhaw.ch

Isolation and Extraction Techniques from Natural Sources

This compound occurs naturally in a variety of plants and their essential oils, making isolation and extraction from these sources a method of obtaining the compound. atamanchemicals.comecostore.comwikipedia.orgnih.gov This is the oldest method for obtaining natural aroma chemicals. perfumerflavorist.com this compound has been reported in citrus peel oils and juices, apple, apricots, avocado, guava, strawberry, baked potato, tomato, rice, ginger, and mozzarella, among others. atamanchemicals.comnih.gov It is a significant component in citrus alongside other aldehydes like octanal (B89490) and citral. atamanchemicals.com

Isolation techniques from natural sources typically involve methods to separate volatile compounds from the plant matrix. Common techniques include distillation and extraction. perfumerflavorist.com For isolating volatile aroma compounds, various extraction methods are employed, such as solid-phase microextraction (SPME), dynamic headspace sampling (DHS), solvent-assisted flavor evaporation (SAFE), stir bar sorptive extraction (SBSE), and liquid-liquid extraction (LLE). mdpi.comresearchgate.net

Studies comparing different extraction methods for volatile compounds in food sources have shown varying efficiencies for this compound. For example, in the analysis of lulo pulp volatiles, this compound had the highest mean area when using hexane (B92381) in a simultaneous distillation-solvent extraction (SDE) method. redalyc.org SPME and SDE have shown complementarity in extracting different classes of volatile compounds, including aldehydes. redalyc.org

Isolation of this compound from sweet orange oil has been achieved through combined usage of techniques like molecular distillation and column chromatography. sigmaaldrich.com For instance, a product containing 73.36% this compound was isolated from sweet orange oil using these methods. sigmaaldrich.com

While isolation from natural sources provides "natural" this compound, the yield and cost can be limiting factors compared to synthetic methods, especially for large-scale production. perfumerflavorist.com However, the demand for natural flavor and fragrance compounds drives continued interest in optimizing extraction techniques. perfumerflavorist.com

Mechanistic Studies on Decanal S Biological Activities

Antimicrobial Efficacy and Mechanisms

Decanal (B1670006) exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various bacteria and fungi. Its mechanisms of action primarily involve the disruption of cellular membranes and key cellular processes.

Antibacterial Properties and Inhibition of Microbial Growth

This compound's antibacterial effects are attributed to its ability to compromise the integrity of bacterial cell membranes. This disruption is a biophysical process, leading to the leakage of essential intracellular components such as DNA, RNA, and proteins. Studies have shown that treatment with related compounds like linalool, another natural fragrance compound, results in reduced membrane potential and the release of alkaline phosphatase (AKP), further indicating membrane damage. This disruption of the cell structure and the subsequent loss of cytoplasmic contents are key to its bactericidal action.

Research on various aldehydes suggests that their effectiveness is often correlated with their alkyl chain length. While the primary mechanism is biophysical, some biochemical interactions may also contribute to the antibacterial activity of certain aldehydes.

Antifungal Activities

The antifungal properties of this compound are also significant. Like its antibacterial action, the primary mechanism is believed to be the disruption of fungal cell membranes. This leads to increased membrane permeability and the subsequent leakage of vital cellular components, ultimately causing cell death.

Studies on various natural aldehydes have demonstrated their potential to inhibit the growth of pathogenic fungi. For instance, research on benzaldehydes has shown that they can disrupt cellular antioxidation systems in fungi, making them effective antifungal agents. While specific mechanistic studies solely on this compound's antifungal action are less common, the general understanding of aldehyde-based antifungals points towards membrane disruption as a key factor.

Antioxidant Potential and Molecular Pathways

This compound has demonstrated notable antioxidant properties, contributing to its protective effects against cellular damage. Its antioxidant capacity is linked to its ability to modulate key signaling pathways involved in the cellular stress response.

Anti-Photoaging Effects in Dermal Fibroblasts

This compound has shown significant promise in combating the detrimental effects of photoaging in human dermal fibroblasts. Its protective mechanisms are primarily mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which in turn regulates collagen and hyaluronic acid synthesis.

Regulation of Collagen Synthesis via cAMP Signaling

Exposure to UVB radiation is a primary driver of skin photoaging, leading to the degradation of the extracellular matrix, most notably collagen. This compound has been found to dose-dependently promote collagen production in UVB-exposed human dermal fibroblasts. semanticscholar.orgnih.govresearchgate.net This effect is mediated by an increase in intracellular cAMP levels. semanticscholar.orgnih.govresearchgate.net

The elevation in cAMP activates a signaling cascade that counteracts the UVB-induced downregulation of collagen genes and the upregulation of matrix metalloproteinase (MMP) genes, which are responsible for collagen degradation. semanticscholar.orgnih.gov Specifically, this compound treatment has been shown to decrease the expression of molecules involved in the mitogen-activated protein kinase (MAPK)/activator protein 1 (AP-1) pathway, a key regulator of MMP expression. semanticscholar.orgnih.gov The beneficial effects of this compound on collagen synthesis are significantly diminished in the presence of a cAMP inhibitor, confirming the central role of this signaling pathway. semanticscholar.org

Table 1: Effect of this compound on Collagen Synthesis in UVB-Irradiated Hs68 Dermal Fibroblasts

TreatmentPro-collagen Type I Synthesis (% of Control)
Control100%
UVB60%
UVB + this compound (25 µM)75%
UVB + this compound (50 µM)88%
UVB + this compound (100 µM)95%

This table is interactive. You can sort and filter the data.

Modulation of Hyaluronic Acid Synthesis

In addition to its effects on collagen, this compound also enhances the synthesis of hyaluronic acid, a crucial component for maintaining skin hydration and elasticity. Research has demonstrated that this compound treatment leads to increased levels of hyaluronic acid and the upregulation of hyaluronic acid synthase 2 (HAS2) mRNA expression in UVB-irradiated dermal fibroblasts. semanticscholar.orgnih.govmdpi.com

This increase in hyaluronic acid synthesis is also dependent on the cAMP signaling pathway. The presence of a cAMP inhibitor has been shown to suppress the this compound-induced increase in both hyaluronic acid levels and HAS2 gene expression. mdpi.comresearchgate.net This indicates that the activation of the cAMP pathway by this compound is a key mechanism underlying its ability to restore hyaluronic acid levels in photoaged skin.

Table 2: Effect of this compound on Hyaluronic Acid Synthesis in UVB-Irradiated Hs68 Dermal Fibroblasts

TreatmentHyaluronic Acid Level (% of Control)HAS2 mRNA Expression (Fold Change)
Control100%1.0
UVB70%0.6
UVB + this compound (50 µM)90%1.2
UVB + this compound (100 µM)110%1.5

This table is interactive. You can sort and filter the data.

Inhibition of MAPK Pathway Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in various diseases. Research has shown that this compound can modulate this pathway by inhibiting the phosphorylation of key protein kinases.

In a study on human dermal fibroblasts exposed to UVB irradiation, a known activator of the MAPK pathway, the addition of this compound at a concentration of 50 µM resulted in a significant suppression of UVB-induced phosphorylation of the MAPK proteins p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinases) mdpi.com. The phosphorylation of downstream molecules in the pathway, specifically the activator protein 1 (AP-1) components c-Fos and c-Jun, was also significantly inhibited by this compound treatment mdpi.com. This demonstrates a direct inhibitory effect of this compound on the activation of the MAPK cascade.

Table 1: Effect of this compound on MAPK Pathway Phosphorylation

Pathway Component Effect of this compound Treatment Source
p38 Phosphorylation Significant Suppression mdpi.com
JNK Phosphorylation Significant Suppression mdpi.com
ERK Phosphorylation Significant Suppression mdpi.com

Anti-Cancer Research and In Silico Investigations

Computational methods, or in silico studies, have become invaluable tools in modern drug discovery and molecular biology. These techniques allow researchers to model and predict the behavior of molecules, offering insights into their potential as therapeutic agents. For this compound, these investigations have focused on understanding its structural properties and its interaction with proteins that are significant in cancer progression.

Density Functional Theory (DFT) Analysis for Structural Stability and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT analysis has been employed to determine its structural stability and chemical reactivity.

A study utilized DFT with the 6-311++G (d, p) basis set to perform structural optimization of the this compound molecule. A key aspect of this analysis was the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's stability and reactivity. The analysis revealed a low HOMO-LUMO energy gap for this compound, which suggests a higher chemical reactivity and stability of the molecule, supporting its potential for biological activity.

Molecular Docking Simulations with Cancer-Related Proteins (e.g., Bcl-2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein.

In silico docking simulations have been performed to evaluate the biological activity of this compound against proteins associated with breast cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, making them a key therapeutic target. While specific docking scores with Bcl-2 are part of broader analyses, studies confirm that this compound exhibits favorable binding interactions with various cancer-related protein targets. These simulations help to validate the anti-cancer potential of this compound by demonstrating its ability to bind to key proteins involved in cancer cell survival and proliferation.

Interactions with Biological Systems at the Molecular Level

This compound, as an aldehyde, interacts with biological systems through several well-defined molecular pathways. These include detoxification mechanisms that metabolize aldehydes to prevent toxicity and its involvement in the complex balance of cellular oxidative stress.

Aldehyde Detoxification Pathways

Aldehydes are reactive compounds that can be toxic to cells if they accumulate. Consequently, organisms possess efficient detoxification systems. The primary route for metabolizing aldehydes is through oxidation catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes wikipedia.orgresearchgate.netnih.govnih.gov.

These NAD(P)+-dependent enzymes convert aldehydes into their corresponding carboxylic acids, which are generally less reactive and more easily excreted from the body wikipedia.orgresearchgate.netnih.gov. This enzymatic conversion is a critical step in cellular defense against aldehyde-induced damage. This compound, as a medium-chain fatty aldehyde, is a substrate for these ALDH enzymes and is metabolized into decanoic acid. This pathway is fundamental to preventing the accumulation of this compound and mitigating its potential toxicity.

Table 2: Aldehyde Detoxification Pathway for this compound

Initial Compound Enzyme Superfamily Resulting Compound

Role in Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are highly reactive chemicals formed from oxygen. While they are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress, which can damage DNA, proteins, and lipids.

Decanal in Sensory Chemistry and Neurobiological Olfaction

Contribution to Flavor Profiles and Sensory Perception

As a naturally occurring volatile organic compound, decanal (B1670006) is found in a wide array of essential oils and food products, including citrus fruits, coriander, and buckwheat. Its presence is fundamental to the characteristic aroma of many of these items.

This compound is a key aroma compound that contributes significantly to the flavor profiles of various foods, most notably citrus fruits. It is an important component in citrus, along with octanal (B89490), citral, and sinensal, shaping the characteristic fresh and orange peel-like scent. The presence and concentration of this compound can be an indicator of flavor authenticity in products like citrus juices. Analytical techniques such as gas chromatography are employed to assess the composition of volatile compounds, including this compound, to verify the genuineness of food flavors and essential oils. nih.govresearchgate.net

In addition to citrus, this compound plays a role in the flavor of cooked meats. It is one of the major volatile components, alongside other saturated and unsaturated aldehydes, that contribute to the fatty aromas of cooked meat. ntou.edu.tw These aldehydes are primarily formed through the thermal oxidation of lipids, particularly the unsaturated fatty acids found in phospholipids within the lean tissue. ntou.edu.twbeefresearch.org While the Maillard reaction is crucial for the "meaty" flavors, lipid degradation products like this compound are believed to be more involved in the species-specific flavor characteristics. ntou.edu.tw

This compound's contribution extends to other food systems as well. For instance, it has been identified as a pleasant fatty, floral, and green aroma contributor in French fries. researchgate.net It is also found in products like baked potatoes, various cheeses, butter, and cooked chicken, pork, and beef. The formation of this compound can be influenced by processing methods; for example, the grinding of germinated lentils can lead to an increase in this compound content. nih.gov

Sensory evaluation techniques are critical for understanding the impact of compounds like this compound on flavor and aroma perception. nih.gov These methods involve trained panelists who assess the sensory properties of products to determine the role of specific chemical components. pharmadevils.comnih.gov

A key aspect of sensory evaluation is determining the detection threshold, which is the minimum concentration of a substance that can be perceived by the human senses. perfumerflavorist.com this compound has a very low odor detection threshold, meaning even small amounts can have a significant impact on aroma. Studies have established its odor detection threshold in water to be as low as 0.1 parts per billion (ppb). leffingwell.com This high potency is characteristic of many aliphatic aldehydes, whose detectability often increases with carbon chain length, up to a certain point. nih.gov

Table 1: Odor Detection Thresholds of Various Aliphatic Aldehydes in Water
CompoundChemical FormulaOdor Detection Threshold (ppb)Odor Description
HexanalC6H12O4.5Fatty-green, grassy
HeptanalC7H14O3Fatty, fruity, nutty
OctanalC8H16O0.7Fatty-fruity, sweet, citrus-orange
Nonanal (B32974)C9H18O1Fatty-floral-rose, waxy
This compoundC10H20O0.1Sweet, orange peel, citrus
Unthis compoundC11H22O5Sweet, fatty, waxy-floral-citrus
Dothis compoundC12H24O2Sweet, waxy-fatty-citrus, herbaceous

Data sourced from Leffingwell & Associates. leffingwell.com

Role in Fragrance Development and Olfactory Aesthetics

The potent and pleasant aroma of this compound makes it a valuable ingredient in the fragrance industry. Its ability to impart fresh, citrusy, and floral notes is highly sought after in perfumery and cosmetic science. mdpi.comvigon.com

This compound is frequently used in the formulation of perfumes, especially in low concentrations, to create or enhance citrus nuances in blossom fragrances. mdpi.com It is a key component in the production of artificial citrus oils. The scent profile of this compound is described as having a strong odor reminiscent of orange peel, which upon dilution, transforms into a fresh citrus aroma. mdpi.com This quality allows it to be used in classic floral aldehydic perfumes to add crispness and enhance top notes. sobfragrance.com

Beyond fine fragrances, this compound is incorporated into a wide range of consumer products. Its applications include air care products, laundry and dishwashing detergents, personal care items like creams and lotions, and cosmetics. bcfragrance.com It demonstrates good performance and stability in various mediums, including alcoholic perfumes, deodorants, and powders. perfumersworld.com

Table 2: Application Suitability of this compound in Various Products
Product TypePerformance Rating (out of 9)
Alcoholic Perfume9
Creams and Lotions9
Detergent Powder9
Fabric Softener9
Anti-perspirants/Deodorants8
Candles7
Liquid Soap / Shower Gel6

Performance rating is a general guide where 9 indicates very good performance. Data sourced from PerfumersWorld. perfumersworld.com

Aldehydes like this compound are considered essential modifiers in fragrance composition. sobfragrance.com They are not typically the main scent but act as amplifiers, allowing other fragrance ingredients to be more prominent. sobfragrance.com this compound can add "sparkle" and depth to perfumes, combining well with floral, fruity, and woody notes. sobfragrance.com

Specifically, this compound is used to add body to gardenia scents and is effective in perfecting synthetic floral oils. thegoodscentscompany.com It enhances the power and diffusion of citrus fragrances and provides fresh nuances in the top notes of a perfume composition. mdpi.comthegoodscentscompany.com Its odor is described as waxy, oily, and floral with distinct orange peel and citrus characteristics. bcfragrance.comperfumersworld.com This complexity allows it to be a versatile modifier, blending well with notes like neroli, rose, and jasmine to create a deepening effect. bcfragrance.comthegoodscentscompany.com

Neurobiological Investigations of Olfactory Perception

The perception of this compound begins with its detection by olfactory receptors in the nasal cavity and culminates in complex processing within the brain. The human olfactory system is a primary sensory organ responsible for detecting and interpreting chemical compounds in the air. nih.govwikipedia.org

When this compound molecules are inhaled, they dissolve in the mucus lining the olfactory epithelium and bind to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. wikipedia.orgkhanacademy.org ORs are a large family of G protein-coupled receptors. wikipedia.org The binding of an odorant like this compound to its specific receptor triggers a structural change in the receptor, which in turn activates an olfactory-type G protein (Gαolf). wikipedia.org

This activation initiates a signaling cascade. The G protein activates adenylate cyclase, which converts ATP into cyclic AMP (cAMP). wikipedia.org The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing sodium and calcium ions to flow into the cell. This influx of positive ions depolarizes the neuron, generating an action potential. wikipedia.org

This electrical signal travels down the neuron's axon to the olfactory bulb, a structure in the forebrain. harvard.eduyoutube.com In the olfactory bulb, the axons of sensory neurons that express the same type of olfactory receptor converge, synapsing with mitral cells in structures called glomeruli. youtube.com This organized mapping allows for the initial processing and sorting of odor information. From the olfactory bulb, the signals are transmitted to higher olfactory cortical areas, including the piriform cortex and amygdala, for more comprehensive processing that leads to the conscious perception of the smell of this compound. wikipedia.orgharvard.edu Studies using electroencephalography (EEG) have shown that exposure to this compound can produce significant changes in brain activity, particularly in the parietal region, which is associated with the integration and perception of sensory information. nih.govmdpi.com

Human Olfactory Response and Electroencephalographic (EEG) Activity

The inhalation of this compound elicits measurable changes in human brain activity, which can be monitored using electroencephalography (EEG). This technique records electrical activity in the brain via electrodes placed on the scalp, allowing researchers to study the effects of olfactory stimuli on different brain regions and cognitive states.

Binasal and Uninasal Inhalation Effects on Brain Waves

Research into the olfactory stimulation effect of this compound has revealed significant alterations in EEG power spectra, with distinct patterns emerging based on the mode of inhalation—whether through both nostrils (binasal) or a single nostril (uninasal). A study involving healthy participants demonstrated that exposure to this compound produced significant changes in brain waves during both binasal and uninasal inhalation. mdpi.com

During these exposures, this compound was observed to markedly decrease the absolute alpha and absolute beta power spectra in various brain regions. mdpi.com The decrease in alpha and beta waves is generally not associated with positive psychophysiological conditions. mdpi.com Notably, the study found that right nostril inhalation of this compound produced significant changes in a greater number of EEG indices compared to left nostril or binasal inhalation. mdpi.com The most pronounced changes were frequently observed at the left parietal site (P3), a region associated with the integration of sensory information. mdpi.com These variations are attributed to factors such as the fragrance quality of the aldehyde and physiological differences between the nostrils, like slight turbinate swelling, which can cause each nostril to receive odors at different rates and send slightly different electrical signals to the brain. mdpi.com

Table 1: Summary of EEG Power Spectra Changes Induced by this compound Inhalation
Inhalation MethodObserved EEG ChangeAffected Brain WavesPrimary Brain Region Affected
Binasal & UninasalSignificant decrease in power spectraAbsolute Alpha, Absolute BetaLeft Parietal Site (P3)
Right NostrilProduced changes in the highest number of EEG indicesNot specified in detailMultiple regions
Olfactory Modulation of Cognitive Functions (e.g., Working Memory)

The influence of this compound extends beyond simple sensory perception, modulating cognitive functions such as visual working memory. A study investigated how a citrus-like odor, this compound, affects the memory of colors, particularly orange, with which it is commonly associated. nih.govscispace.com The findings suggest that the presence of this compound can cause a disruptive modulation of orange colors held in working memory. nih.govscispace.com

Behavioral results from this research indicated that the presentation of the this compound odor led to a decrease in the rate of correct guesses for orange colors in a memory task. nih.govscispace.com On a neurophysiological level, the study measured an event-related potential component known as P3, which is involved in the attentional processes of working memory. nih.govscispace.com The results showed a relative decline in the P3 amplitude when the this compound odor was presented during the retrieval of orange and other reddish colors from memory. nih.govscispace.com This suppression of the P3 component, combined with the behavioral data, strongly suggests that the memory for orange colors was significantly disrupted by the olfactory modulation from this compound. nih.govscispace.com This was the first report to observe olfactory modulation of visual working memory in humans. nih.gov

Insect Olfaction and Semiochemical Communication

In the insect world, this compound functions as a potent semiochemical—a chemical substance that carries a message for an organism. It plays critical roles in communication, influencing behaviors such as aggregation and host location.

Pheromonal Roles (e.g., Aggregation Pheromones)

This compound has been identified as a key component of aggregation pheromones for several insect species. Aggregation pheromones are signals that draw individuals of the same species together for purposes such as mating, feeding, or defense.

For the greater wax moth (Galleria mellonella), a significant pest of honeybee colonies, this compound is the major component of its larval aggregation pheromone. icipe.org Behavioral assays revealed that mature 8th instar larvae were significantly attracted to odors from other larvae and newly spun cocoons. icipe.org Chemical analysis of these odors identified four compounds, but subsequent tests with synthetic versions showed that only this compound induced a significant attraction, confirming its role in the aggregation behavior of these larvae. icipe.org

In another example, this compound was found to be one of several compounds that elicited electrophysiological responses in both male and female oriental fruit flies (Bactrocera tsuneonis). researchgate.net Behavioral bioassays confirmed that this compound was significantly attractive to both sexes, suggesting its function as an aggregation pheromone for this species as well. researchgate.net

Table 2: Pheromonal Roles of this compound in Selected Insect Species
Insect SpeciesPheromone TypeObserved BehaviorReference
Greater Wax Moth (Galleria mellonella)AggregationAttraction and aggregation of mature larvae icipe.org
Oriental Fruit Fly (Bactrocera tsuneonis)AggregationAttraction of both male and female flies researchgate.net
Kairomonal Activities in Host-Seeking Behavior

This compound also acts as a kairomone, an interspecific chemical signal that benefits the receiver at the expense of the emitter. Natural enemies and parasites often "eavesdrop" on these chemical cues to locate their hosts or prey. up.ac.za

This compound is a significant host kairomone for the black fly Simulium damnosum s.l., a major vector of onchocerciasis in Africa. nih.gov This species is zoophilic, meaning it feeds on animals. This compound is a component of the odor profile found on the skin of hosts such as cattle, goats, and donkeys. nih.gov By detecting this compound, the female black flies can efficiently locate these animals for a blood meal, which is necessary for reproduction. nih.gov The compound is also known to be attractive to several mosquito vectors, highlighting its broader role in host-seeking behavior among hematophagous (blood-feeding) insects. nih.gov

Electrophysiological and Behavioral Assays in Insects

The identification and confirmation of this compound's role as a semiochemical rely on a combination of electrophysiological and behavioral assays.

Electrophysiological Assays : Techniques like Electroantennography (EAG) are used to measure the electrical response of an insect's antenna to a specific odorant. In studies on Bactrocera tsuneonis and Simulium damnosum s.l., this compound elicited significant EAG responses, confirming that the insects' olfactory receptor neurons are sensitive to the compound. researchgate.netnih.gov Similarly, EAG tests with honeybees (Apis mellifera) have shown antennal responses to this compound, which is a component of some floral volatiles. mdpi.com

Behavioral Assays : These experiments are designed to observe an insect's behavioral response to a chemical cue. Dual-choice olfactometers and Y-tube olfactometers are common tools. icipe.orgresearchgate.netnih.gov In these setups, insects are given a choice between a stream of air containing the test compound (e.g., synthetic this compound) and a control stream of clean air. A statistically significant preference for the odor-laden air indicates attraction. Such assays were crucial in confirming this compound as an attractant for the greater wax moth and the oriental fruit fly. icipe.orgresearchgate.net

Unraveling the Neural Signature of this compound in the Insect Brain

The intricate neural mechanisms underlying the perception of the aromatic aldehyde this compound in insects involve a complex interplay of spatial and temporal coding within the olfactory centers of their brains. This sophisticated system allows insects to detect and discriminate this crucial semiochemical, which often plays a vital role in locating food sources and guiding social behaviors.

The initial processing of this compound, like all odorants, occurs in the antennal lobes (ALs), the primary olfactory centers in the insect brain. These structures are composed of distinct spherical neuropils known as glomeruli, which serve as the primary sites of synaptic integration between olfactory receptor neurons (ORNs), projection neurons (PNs), and local interneurons (LNs). Each glomerulus receives input from ORNs that express the same type of olfactory receptor, creating a specific map of odor information.

Spatial Coding of this compound in the Antennal Lobe

The identity of an odorant is primarily encoded through a specific pattern of activated glomeruli, creating a unique spatial signature for each chemical. While specific glomerular maps for this compound in many insect species are still under investigation, research on moths such as Spodoptera littoralis has shown that plant-related volatiles, including aldehydes, evoke distinct and reproducible patterns of glomerular activity.

Studies utilizing calcium imaging have revealed that different odorants activate unique combinations of glomeruli. The spatial representation of an odor is not static; it is influenced by the concentration of the stimulus. An increase in this compound concentration can lead to two primary effects: an intensified response within the glomeruli that are most sensitive to this compound, and the recruitment of additional, less sensitive glomeruli. This concentration-dependent expansion of the glomerular activation pattern provides the insect with information about both the identity and the intensity of the odor source.

Table 1: Glomerular Activation Characteristics in Response to Aldehydic Compounds

FeatureDescription
Specificity Each aldehyde, including this compound, activates a unique combination of glomeruli.
Concentration Dependence Higher concentrations can increase activation in primary glomeruli and recruit secondary glomeruli.
Reproducibility The spatial pattern for a given aldehyde at a specific concentration is consistent across individuals of the same species.

Temporal Dynamics of this compound Processing

Beyond the spatial map of activated glomeruli, the temporal pattern of neuronal firing adds another critical dimension to the neural code for this compound. Projection neurons, which transmit olfactory information from the antennal lobe to higher brain centers like the mushroom bodies and the lateral horn, exhibit complex and odor-specific temporal firing patterns.

These temporal dynamics can include:

Latency of Response: The time delay between the arrival of the this compound stimulus and the onset of neuronal firing can vary between different PNs.

Spike Frequency: The rate of action potentials fired by a PN can change over the duration of the stimulus, often showing an initial peak followed by adaptation.

Synchronicity: The coordinated firing of ensembles of PNs across different glomeruli can encode specific features of the odor stimulus.

Inhibitory and excitatory interactions within the antennal lobe, mediated by local interneurons, play a crucial role in shaping these temporal patterns. Inhibitory LNs can sharpen the tuning of PNs to specific odorants and contribute to the precise timing of their spikes. This intricate network of synaptic connections ensures that the representation of this compound is not merely a static image but a dynamic and nuanced signal that is relayed to higher brain centers for further processing and behavioral decision-making.

The processing of this compound in the insect brain is a multifaceted process that relies on both the spatial distribution of activity across glomeruli and the precise temporal patterning of neuronal firing. This sophisticated coding mechanism allows insects to effectively navigate their chemical landscape and respond appropriately to the presence of this important volatile compound.

Advanced Analytical Techniques for Decanal Characterization and Detection

Chromatographic Methods

Chromatographic methods are widely used for the separation and analysis of volatile and semi-volatile organic compounds like decanal (B1670006). These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of this compound in complex samples. nih.govresearchgate.netnih.govsigmaaldrich.com GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information by measuring the mass-to-charge ratio of fragmented ions.

GC-MS has been successfully applied to identify and quantify this compound in various contexts, including the analysis of essential oils and volatile compounds released during thermal oxidation processes. For instance, GC-MS was used to characterize volatile compounds in an essential oil, where this compound was found to be abundant, accounting for a significant percentage of the oil. nih.gov In studies investigating the thermal oxidation of this compound, GC-MS coupled with thermal-desorption cryo-trapping was employed to identify the volatile compounds formed, with a total of 32 volatile compounds being identified. nih.gov Similarly, GC-MS has been utilized to examine the volatile profile of other related aldehydes, such as (E)-4-decenal and (E)-2-decenal, during heating. nih.govresearchgate.net The technique is also used for the analysis of volatile organic compounds (VOCs) in various samples, including those from skin and food. foodb.caresearchgate.netthegoodscentscompany.com The NIST WebBook provides mass spectral data for this compound obtained by electron ionization. nist.govnist.gov

GC-MS is considered a reliable method for the qualitative analysis of volatiles in natural essential oils. nih.gov Retention indices, in addition to mass spectra, can further increase the reliability of identification. nih.gov For quantitative analysis, GC with an electron capture detector has been used for the determination of this compound in finished drinking water and raw source water, with a reported detection limit of 1 µg/L. nih.gov

Beyond GC-MS, other chromatographic techniques are also applicable to the separation and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is another valuable method, particularly when dealing with less volatile or thermally labile derivatives of this compound.

One application of HPLC involves the analysis of carbonyl compounds, including this compound, in drinking water. nemi.gov In this method, this compound is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a more stable and UV-detectable compound, this compound-2,4-dinitrophenylhydrazone. nemi.govlgcstandards.com The derivatives are then extracted and separated using reverse-phase HPLC with absorbance detection at 360 nm. nemi.gov This method is optimized for the determination of selected carbonyl compounds in finished drinking water and raw source water. nemi.gov

HPLC methods can utilize different stationary phases. For example, a reverse phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of this compound. sielc.com For MS-compatible applications, phosphoric acid can be replaced with formic acid. sielc.com UPLC (Ultra-Performance Liquid Chromatography) applications can utilize columns with smaller particles for faster separations. sielc.com

Gas chromatography can also be used for the separation of aldehydes, including this compound, on various stationary phases. researchgate.net Different stationary phases exhibit varying selectivity towards different classes of compounds, allowing for optimized separation of aldehydes from other volatile organic compounds. researchgate.net

Spectroscopic Approaches (e.g., FT-IR, UV-Visible)

Spectroscopic techniques provide complementary information about the structure and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule based on their vibrational modes. The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds, particularly the carbonyl group (C=O) and the C-H bonds of the alkyl chain. nist.govnist.govspectrabase.com Experimental and theoretically simulated FT-IR spectra of this compound have been reported and compared, showing good agreement. researchgate.netresearchgate.net FT-IR spectroscopy has been used in conjunction with other techniques for the characterization of various compounds. researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule that absorb light in the ultraviolet and visible regions of the spectrum. The UV-Vis spectrum of this compound is associated with electronic transitions, such as n→π* and π→π* transitions, particularly involving the carbonyl group. researchgate.netresearchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Vis spectrum and analyze the nature of these electronic transitions. scilit.comacs.org Experimental UV-Vis spectra of this compound are available and can be compared with theoretical predictions. nist.govresearchgate.netresearchgate.netnist.govnist.gov UV-Vis spectroscopy has also been used to study the interaction of aldehydes with other molecules. researchgate.net

Computational Chemistry and Theoretical Modeling for Structural and Reactivity Analysis

Computational chemistry methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the structural, electronic, and reactivity properties of this compound at a molecular level. nih.govnih.govresearchgate.netresearchgate.netscilit.comresearchgate.netresearchgate.net

DFT calculations are widely employed to optimize the molecular structure of this compound and to compute various properties, including electronic energies, vibrational frequencies, and molecular orbitals. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netscilit.comresearchgate.netresearchgate.net These calculations can provide insights into the stability and reactivity of the molecule. For instance, DFT has been used to study the thermal oxidation mechanism of this compound, identifying the reactive site (carbonyl carbon) and determining preferred oxidation pathways. nih.gov DFT calculations have also been applied to investigate the oxidation mechanisms of related unsaturated aldehydes. nih.govresearchgate.net

DFT calculations can also be used to theoretically simulate spectroscopic data, such as FT-IR and UV-Vis spectra, which can then be validated against experimental results. researchgate.netresearchgate.netscilit.com The agreement between theoretical and experimental spectra supports the accuracy of the computational model and the optimized molecular structure. researchgate.netscilit.com

Furthermore, DFT calculations can provide information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular structural stability and bio-reactivity. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity. For this compound, the calculated HOMO-LUMO energy gap has been reported. researchgate.netresearchgate.net

DFT is also used to analyze charge distribution among atoms through methods like Mulliken and natural population distribution analysis. researchgate.netresearchgate.net Topological properties can be investigated using methods like electron localization function (ELF) and localized orbital locator (LOL). researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack on a molecule. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.com The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing varying degrees of positive and negative potential. mdpi.commdpi.com

HOMO-LUMO Energy Analysis

The electronic structure of a molecule, particularly its frontier molecular orbitals (FMOs), provides crucial insights into its reactivity and stability. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key FMOs. The energy of the HOMO is related to a molecule's electron-donating ability (ionization potential), while the energy of the LUMO is associated with its electron-accepting ability (electron affinity). nih.govfishersci.caflybase.orgfishersci.no The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity, whereas a smaller gap can suggest increased reactivity and facilitate charge transfer. fishersci.caflybase.org

Computational methods, such as Density Functional Theory (DFT), are widely employed to calculate the electronic structure and approximate the energies of HOMO and LUMO. nih.govfishersci.no In a study investigating this compound, DFT calculations were performed using the 6-311++G (d, p) basis set to optimize its structure and analyze its molecular geometry and electronic properties.

The HOMO-LUMO energy analysis conducted in this research provided data pertinent to this compound's structural stability and bio-reactivity. The calculated HOMO-LUMO energy gap for this compound was determined to be 6.215 eV. This value contributes to understanding the molecule's electronic behavior and its potential interactions in various chemical and biological processes. The computational approach, utilizing a specific basis set, allows for a theoretical determination of these fundamental electronic parameters, complementing experimental characterization techniques.

Detailed research findings from this computational study indicate that the calculated HOMO-LUMO energies and their resulting gap are essential for assessing the molecular stability and reactivity of this compound. The energy gap value of 6.215 eV serves as a quantitative descriptor in theoretical evaluations of this compound's chemical behavior.

Calculated HOMO-LUMO Energy Gap for this compound

ParameterValueUnitComputational MethodBasis Set
HOMO-LUMO Energy Gap6.215eVDFT6-311++G (d, p)

Environmental Fate and Ecotoxicological Research of Decanal

Biodegradation and Environmental Persistence

The environmental persistence of decanal (B1670006) is largely influenced by its susceptibility to biodegradation and other physical and chemical processes. As a naturally occurring compound, many microorganisms possess the metabolic pathways to break down this compound.

Biodegradation: Microbial degradation is a primary pathway for the removal of this compound from soil and water systems. The typical aerobic biodegradation pathway for n-aldehydes like this compound involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH), forming decanoic acid. This reaction is mediated by aldehyde dehydrogenase enzymes present in a wide variety of microorganisms. Decanoic acid, a common fatty acid, can then be further metabolized through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production.

While specific studies on the biodegradation of this compound in various environmental matrices are limited, the general biodegradability of straight-chain aldehydes is well-established. Factors that can influence the rate of biodegradation include temperature, pH, nutrient availability, and the presence of a microbial community adapted to utilizing aldehydes as a carbon source.

Environmental Persistence: The persistence of this compound in the environment is expected to be low to moderate. In the atmosphere, volatilized this compound is susceptible to degradation by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1 day, indicating that it is not likely to persist in the air.

In aquatic environments, volatilization from the water surface is anticipated to be a significant removal mechanism. This compound is not expected to adsorb strongly to suspended solids and sediment. While it has a moderate potential for bioconcentration in aquatic organisms, its rapid metabolism likely mitigates significant bioaccumulation. Hydrolysis is not considered a major degradation pathway for this compound under typical environmental pH conditions.

In soil, this compound is expected to exhibit high mobility. Volatilization from moist soil surfaces is also an important fate process. The persistence in soil will be highly dependent on the microbial activity, with faster degradation occurring in biologically active soils.

Aquatic and Terrestrial Ecotoxicity Studies

Assessing the ecotoxicity of this compound is essential for understanding its potential impact on aquatic and terrestrial ecosystems.

Aquatic Ecotoxicity: Studies have been conducted to determine the acute toxicity of this compound to a range of aquatic organisms, representing different trophic levels. The results indicate that this compound is toxic to aquatic life.

Test OrganismEndpointDurationValue (mg/L)
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours1.45
Daphnia magna (Water Flea)EC5048 hours1.17
Pseudokirchneriella subcapitata (Green Algae)ErC5072 hours4.5
Activated SludgeEC503 hours70

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms. ErC50 (Growth Rate Inhibition Concentration 50): The concentration that inhibits the growth rate of the algae by 50%.

These data demonstrate that this compound can have adverse effects on fish, invertebrates, and algae at relatively low concentrations. The toxicity to activated sludge microorganisms is lower, suggesting that at concentrations found in many wastewater treatment plants, it may not significantly inhibit the biological treatment process.

Terrestrial Ecotoxicity: There is a notable lack of specific research findings on the terrestrial ecotoxicity of this compound. To fully assess its environmental risk, studies on key terrestrial organisms are needed. This would include evaluating its effects on:

Soil microorganisms: Assessing the impact on microbial respiration, nitrogen fixation, and other key soil processes.

Soil invertebrates: Determining the toxicity to organisms such as earthworms (e.g., Eisenia fetida) and springtails (e.g., Folsomia candida), which are crucial for soil health and nutrient cycling.

Without such data, a comprehensive understanding of this compound's impact on the terrestrial environment remains incomplete.

Contribution to Atmospheric Chemistry (e.g., Volatile Organic Compounds)

This compound is a volatile organic compound (VOC) that can be emitted into the atmosphere from both natural and anthropogenic sources. As a VOC, it plays a role in atmospheric chemistry, particularly in the formation of photochemical smog and secondary organic aerosols (SOAs).

The oxidation of this compound in the atmosphere can lead to the formation of various products, including peroxyacyl nitrates (PANs) and ozone (O₃), which are components of photochemical smog. The Photochemical Ozone Creation Potential (POCP) is a measure of a VOC's ability to form ground-level ozone. Specific POCP values for this compound are not widely reported, but as an aldehyde, it is expected to contribute to ozone formation.

Furthermore, the atmospheric oxidation of long-chain aldehydes like this compound can produce low-volatility products that can condense to form secondary organic aerosols. These aerosols can have significant impacts on air quality and climate.

Bioremediation and Environmental Mitigation Strategies

Given the potential for this compound to enter the environment from industrial and domestic sources, strategies for its removal and mitigation are relevant.

Bioremediation: Bioremediation utilizes microorganisms to break down pollutants into less harmful substances. For aldehyde-contaminated wastewater and soil, bioremediation is a promising and cost-effective approach. The process typically involves stimulating the growth and activity of indigenous microorganisms that can degrade aldehydes or, in some cases, introducing specialized microbial cultures (bioaugmentation).

For this compound, bioremediation would likely involve creating conditions that favor the growth of bacteria and fungi capable of aldehyde metabolism. This could include ensuring adequate aeration (for aerobic degradation), providing necessary nutrients (such as nitrogen and phosphorus), and maintaining an optimal pH. The end products of successful bioremediation of this compound would be carbon dioxide and water. While the principles of aldehyde bioremediation are well-understood, specific case studies or large-scale applications for this compound are not extensively documented in scientific literature.

Environmental Mitigation Strategies: Beyond remediation of existing contamination, several strategies can be employed to mitigate the environmental release of this compound:

Source Reduction: Optimizing industrial processes to minimize the use and release of this compound.

Waste Stream Treatment: Implementing effective wastewater treatment technologies at manufacturing facilities that use or produce this compound. Activated sludge processes, which rely on microbial degradation, can be effective if the concentration of this compound is not high enough to be toxic to the microbial community.

Product Formulation: For consumer products, considering formulations that reduce the volatilization of this compound into the atmosphere.

Green Chemistry: Exploring the use of more environmentally benign alternatives to this compound in certain applications.

A comprehensive approach that combines source reduction, effective waste management, and, where necessary, bioremediation can help to minimize the environmental impact of this compound.

Synthesis and Investigation of Decanal Derivatives

Design and Chemical Synthesis of Novel Decanal (B1670006) Analogues

The design of novel this compound analogues is often guided by the desired application, whether it be to modulate biological activity or to impart specific physicochemical properties. The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the construction of a diverse range of molecular architectures.

One notable example is the synthesis of the alkaloid (±)-preussin. A straightforward and stereoselective synthesis of this complex pyrrolidine-containing natural product has been achieved starting from this compound. This synthetic route involves an initial reaction of this compound with diethyl 3-diazo-2-oxopropylphosphonate. The key subsequent steps include an aza-Michael reaction, a highly stereoselective copper-catalyzed ylide formation, and a researchgate.netnih.gov-Stevens rearrangement. This strategy has proven to be adaptable for the creation of various preussin analogues, highlighting its utility in the rapid construction of all-cis-substituted pyrrolidines. researchgate.net The synthesis of (-)-preussin has also been achieved through a route involving an enantiopure 2-benzyl-5-nonylpyrrolidin-3-one intermediate. nih.gov

Another synthetic modification of this compound involves its conversion to undecylamine. This process begins with the oxidation of decan-1-ol to this compound using pyridinium chlorochromate (PCC). The resulting this compound then reacts with hydrogen cyanide (HCN) to form a cyanohydrin, which extends the carbon chain. Subsequent reduction of the nitrile group with a reducing agent like lithium aluminum hydride yields the primary amine, undecylamine. This transformation showcases the utility of this compound as a precursor for synthesizing long-chain amines with an additional carbon atom.

The design of this compound derivatives also extends to carbohydrate-modified analogues. For instance, this compound has been used in carbonyl-ene reactions to create β-hydroxy furans, which can serve as building blocks for more complex molecules. This demonstrates the potential for creating a diverse library of this compound-derived structures with varied functionalities.

Applications of this compound Derivatives in Advanced Materials and Probes

The unique properties of this compound and its derivatives have led to their application in the development of advanced materials and sensitive biological probes. Their long aliphatic chain and reactive aldehyde group can be tailored to interact with specific biological systems or to form part of larger functional materials.

This compound is a key substrate for bacterial luciferases, such as LuxAB, which are responsible for the emission of light in certain bacteria. researchgate.net The bioluminescent reaction involves the oxidation of a long-chain aliphatic aldehyde, like this compound, and a reduced flavin mononucleotide (FMN), catalyzed by the luciferase enzyme. This natural phenomenon has been harnessed to develop sensitive bioluminescent probes and bio-reporters.

Novel substrates for LuxAB bacterial bioluminescence have been designed and synthesized based on the this compound scaffold. These new derivatives have been shown to produce significant bioluminescence with bacterial luciferase, offering a promising avenue for the development of new bioreporters. researchgate.net One innovative application involves the creation of a bioluminescence probe for the detection of mercury (II) ions. This probe is based on the deprotection of a dithioacetal derivative of this compound. In the presence of mercury (II), the dithioacetal is cleaved, releasing this compound, which then participates in the bacterial bioluminescence reaction, leading to a detectable light signal. This probe has demonstrated good sensitivity and selectivity for mercury (II) over other metal ions. researchgate.net

The table below summarizes the characteristics of some this compound-based bioluminescence probes:

Probe/DerivativeTarget AnalyteMechanism of ActionApplication
This compound DithioacetalMercury (II)Deprotection to release this compound, which acts as a substrate for bacterial luciferase.Detection and imaging of mercury (II) in environmental and biological samples. researchgate.net
Novel this compound AnaloguesN/A (Substrate for LuxAB)Act as substrates for bacterial luciferase to produce bioluminescence.Development of new and improved bacterial bioreporters. researchgate.net

This compound and its derivatives have emerged as valuable intermediates and active compounds in pharmaceutical and medicinal chemistry. nih.gov Their biological activities span a range of therapeutic areas, including antimicrobial and anticancer applications.

This compound itself has demonstrated antifungal and bactericidal properties. nih.gov Furthermore, derivatives of this compound have been synthesized and investigated for their antimicrobial and antiviral activities. For example, derivatives of decanoyl acetaldehyde have been synthesized and studied for their potential as anti-infective and antiviral agents. researchgate.net this compound is also utilized in the preparation of a new class of antibacterial agents derived from erythromycin. nih.gov

The alkaloid preussin, which can be synthesized from this compound, and its analogues have shown significant biological activities. researchgate.netchemistryviews.org Studies have demonstrated that preussin and several of its synthetic derivatives exhibit high cytotoxicity against cancer cell lines, such as MCF-7, with IC50 values in the low micromolar range. nih.gov This suggests that this compound-derived compounds could serve as leads for the development of novel anticancer agents.

The following table provides a summary of the pharmaceutical and medicinal chemistry applications of some this compound derivatives:

This compound DerivativeBiological ActivityPotential Application
Decanoyl acetaldehyde derivativesAntimicrobial, AntiviralAnti-infective and antiviral therapies. researchgate.net
Erythromycin derivatives (using this compound in synthesis)AntibacterialTreatment of bacterial infections. nih.gov
(±)-Preussin and its analoguesCytotoxic (anticancer)Cancer chemotherapy. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While comprehensive SAR studies specifically focused on a broad range of this compound derivatives are not extensively documented, insights can be gleaned from studies on related long-chain aldehydes and specific classes of this compound analogues.

For aliphatic aldehydes involved in bacterial bioluminescence, the chain length is a critical factor. Aldehydes with carbon chains ranging from 7 to 16 carbons have been found to be the most efficient substrates for bacterial luciferase, while shorter-chain aldehydes exhibit significantly reduced activity. researchgate.net This suggests that the hydrophobic interactions of the long alkyl chain of this compound are important for binding to the active site of the luciferase enzyme.

In the context of antimicrobial activity, the structure of the aldehyde plays a significant role. For instance, in a study of various aldehydes, it was found that this compound exhibited antimicrobial properties. researchgate.net The presence of the aldehyde group is essential for this activity, likely due to its ability to react with biological nucleophiles in microbial cells. Modifications to the this compound structure, such as the introduction of other functional groups, can modulate this activity.

Regarding the cytotoxicity of preussin and its analogues, the stereochemistry and the nature of the substituents on the pyrrolidine ring are important for their activity. The all-cis relative configuration of the substituents in preussin appears to be a key feature for its biological effects. researchgate.net SAR studies on preussin analogues could further elucidate the specific structural requirements for their cytotoxic and other biological activities, potentially leading to the development of more effective therapeutic agents. chemistryviews.org

Future Research Directions and Translational Applications of Decanal

Emerging Research Areas in Decanal (B1670006) Science

Scientific investigation into this compound is expanding into several promising new areas, primarily focusing on its biological signaling and antimicrobial properties. One of the most significant emerging fields is the use of this compound as a volatile organic compound (VOC) biomarker for disease detection. Studies have identified this compound in the exhaled breath of patients with certain cancers. For instance, research has shown that exhaled this compound is a discriminatory biomarker for esophageal adenocarcinoma (EAC), with its presence linked to reduced activity of aldehyde dehydrogenase enzymes within the tumor. nih.gov Similarly, elevated levels of other aldehydes have been detected in the breath of lung cancer patients, suggesting that this compound and related compounds could be key components in non-invasive screening models for various pulmonary diseases. nih.gov

Beyond diagnostics, the inherent antimicrobial characteristics of this compound are a subject of growing interest. The compound is recognized as a plant metabolite and a potent antifungal agent. vigon.com This property is being explored for novel therapeutic applications, such as combating fungal pathogens that affect wildlife. This expansion from its established use in fragrances and flavorings—where it provides citrus and floral notes—into the biomedical sphere marks a significant shift in the scientific perception and utility of this compound. wordpress.comfragranceu.comguidechem.commdpi.com

Potential for Sustainable Production and Green Chemistry Applications

In line with the global shift towards environmental sustainability, a key research direction is the development of green and biocatalytic methods for this compound production. Traditional industrial synthesis often relies on the oxidation of decanol or the reduction of decanoic acid, processes that may involve harsh conditions or non-renewable resources. Green chemistry seeks to replace these methods with more environmentally benign alternatives that utilize renewable feedstocks and biocatalysts. researchgate.netoup.com

A promising approach is the use of enzymes and whole-cell systems to produce aldehydes. chemrxiv.org Research has demonstrated the potential of ene reductases, a class of enzymes, for the biocatalytic production of flavor compounds like this compound. zhaw.ch One study identified an ene reductase from Pseudomonas brassicacearum that efficiently converts a precursor molecule into this compound, achieving high conversion yields at significant substrate concentrations. zhaw.ch This method aligns with green chemistry principles by operating under mild conditions and utilizing biological catalysts. Furthermore, researchers are exploring the conversion of fatty acids from vegetable oils and other bio-based sources into valuable aldehydes using enzymes like lipoxygenases and hydroperoxide lyases. uu.nl The production of medium-chain fatty acids—precursors for this compound—from food waste via fermentation is another innovative strategy that contributes to a circular economy. rsc.orgmdpi.com

Table 1: Comparison of this compound Production Methods

Method Description Advantages Disadvantages
Traditional Chemical Synthesis Oxidation of decanol or reduction of decanoic acid. Established, high-throughput. May use harsh reagents, non-renewable feedstocks.
Biocatalysis (Enzymatic) Use of isolated enzymes (e.g., ene reductases) to convert precursors into this compound. High specificity, mild reaction conditions, potential for renewable feedstocks. Enzyme stability and cost can be challenging.

| Whole-Cell Biocatalysis | Use of microorganisms to convert renewable feedstocks (e.g., fatty acids from oils) into this compound. | Cost-effective catalyst regeneration, can utilize complex substrates. | Potential for side-product formation, lower yields. |

Development of this compound-Based Pest Management Tools

The field of chemical ecology offers a significant translational application for this compound in the development of sustainable pest management strategies. oxfordbibliographies.com Many insects use semiochemicals—pheromones for intraspecies communication and kairomones for interspecies signaling—to locate mates, food, and oviposition sites. wikipedia.orgresearchgate.netusda.govplantprotection.pl Research has identified this compound as a key semiochemical for certain pest species.

A pivotal study revealed that this compound is a major component of the larval aggregation pheromone of the greater wax moth, Galleria mellonella, a significant pest in honeybee colonies. icipe.org Behavioral assays confirmed that synthetic this compound was highly attractive to mature larvae. This discovery opens the door for the development of odor-baited, in-hive trapping tools to monitor and control this destructive pest. icipe.org This approach, which uses a naturally occurring attractant, is an environmentally friendly alternative to broad-spectrum pesticides. The use of kairomone-based "attract-and-kill" systems is a growing area of interest in integrated pest management, and the identification of this compound's role in G. mellonella provides a direct pathway for its application in such a system. fao.orgup.ac.za

Table 2: Role of Aldehydes as Insect Semiochemicals

Aldehyde Insect Species Function Potential Application
This compound Galleria mellonella (Greater Wax Moth) Larval Aggregation Pheromone icipe.org Odor-baited traps for pest monitoring and control. icipe.org
4,8-Dimethylthis compound Tribolium species (Flour Beetles) Aggregation Pheromone researchgate.net Pheromone trapping systems for stored product pests. researchgate.net

| Octathis compound | Amerrhinus ynca (Coconut Weevil) | Aggregation Pheromone scielo.br | Monitoring and management of coconut pests. |

Advanced Biomedical and Therapeutic Explorations

The biological activity of this compound is the foundation for advanced biomedical and therapeutic research. Its potent antimicrobial properties are a primary focus. A compelling example is its use as a treatment for white-nose syndrome, a devastating fungal disease affecting hibernating bats. fws.gov Caused by the fungus Pseudogymnoascus destructans, the disease has led to massive bat population declines. Researchers have developed a treatment using a combination of volatile organic compounds, including this compound, which is derived from sources like orange peels. fws.gov When aerosolized in hibernation sites, the gaseous this compound has antifungal properties that slow or stop the growth of the fungus on the bats. Field studies have shown that the addition of this compound to the treatment formula led to a rebound in the bat population and a decrease in visible signs of the disease. fws.gov

This application highlights this compound's potential as a safe and effective therapeutic agent for fungal infections, particularly in sensitive ecological contexts. Further research is underway to optimize dosing and understand the effects on the natural microbiome of bats. fws.gov The success of this approach encourages exploration of this compound and other natural aldehydes as alternatives to conventional fungicides for various applications. nih.govmdpi.com The role of this compound as a potential biomarker for esophageal cancer also represents a significant area of biomedical exploration, focusing on its utility in early, non-invasive diagnostics. nih.gov

Interdisciplinary Approaches in this compound Research

The future progress of this compound science is intrinsically linked to interdisciplinary collaboration. The complexity of its applications, from ecological systems to human health, necessitates the integration of knowledge and techniques from various scientific fields.

Chemical Ecology and Agriculture: Developing this compound-based pest management tools requires a synergistic effort between chemical ecologists who identify and characterize semiochemicals, entomologists who study insect behavior, and agricultural scientists who design and implement control strategies in the field. icipe.orgcornell.edu

Biotechnology and Chemical Engineering: The creation of sustainable production pathways for this compound is a prime example of interdisciplinary work. It combines the expertise of biochemists and microbiologists in discovering and engineering enzymes and metabolic pathways with that of chemical engineers who design and optimize bioreactor processes for large-scale production. chemrxiv.orgzhaw.ch

Medicine and Analytical Chemistry: The investigation of this compound as a disease biomarker brings together medical researchers who study the pathophysiology of diseases like cancer with analytical chemists who develop the sensitive methods required to detect and quantify trace amounts of volatile compounds in breath or other biological samples. nih.govnih.gov

Wildlife Biology and Mycology: The successful application of this compound to treat white-nose syndrome in bats was born from a collaboration between wildlife biologists, who understand bat ecology and conservation needs, and mycologists and chemists, who could identify and formulate an effective antifungal treatment. fws.gov

By fostering these interdisciplinary connections, researchers can accelerate the translation of fundamental discoveries about this compound into practical applications that benefit environmental sustainability, agriculture, and health.

Q & A

Q. What are the defining structural features of Decanal that impact its chemical reactivity?

this compound (C₁₀H₂₀O) is a straight-chain aliphatic aldehyde with a terminal carbonyl group. Its linear 10-carbon backbone contributes to hydrophobic interactions, while the electrophilic aldehyde group enables nucleophilic addition reactions (e.g., condensations). The molecule’s volatility (evident in its use as a fragrance component) necessitates careful handling in open systems .

Q. Which analytical techniques are optimal for identifying this compound in multicomponent mixtures?

Gas chromatography-mass spectrometry (GC-MS) is preferred due to this compound’s volatility and thermal stability. High-performance liquid chromatography (HPLC) with UV detection (210–280 nm) serves as an alternative. Calibration with certified reference materials is critical to mitigate interference from structurally similar aldehydes .

Q. How is this compound employed as a substrate in bacterial luciferase assays?

In bioluminescence studies, this compound reacts with reduced flavin mononucleotide (FMNH₂) and oxygen in the presence of bacterial luciferase, emitting light (λmax ≈ 490 nm). Researchers optimize substrate concentrations (typically 0.1–1.0 mM) to avoid enzyme inhibition while maintaining linear kinetic ranges .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant goggles, and lab coats. Experiments should be conducted in fume hoods, and waste must be segregated for professional disposal to prevent environmental contamination .

Q. How does this compound’s chain length influence its physicochemical properties compared to shorter aldehydes?

The 10-carbon chain increases hydrophobicity (logP ≈ 4.2) and decreases water solubility, affecting its partitioning in biphasic systems. Longer chains also reduce volatility compared to C₆–C₈ aldehydes, requiring higher temperatures for distillation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

Discrepancies often arise from variations in bacterial strains, solvent carriers (e.g., DMSO vs. ethanol), and concentration thresholds. Standardized protocols (e.g., CLSI M07-A11) and meta-analyses controlling for minimum inhibitory concentrations (MICs) and cytotoxicity thresholds are recommended .

Q. What experimental considerations are critical for studying this compound’s oxidation kinetics?

Oxidation studies require strict oxygen control (e.g., inert atmospheres for baseline measurements) and real-time monitoring via FTIR or Raman spectroscopy to track aldehyde-to-carboxylic acid conversion. Comparative studies with C₈–C₁₂ analogs can elucidate chain-length effects on reaction rates .

Q. What methodologies validate this compound’s stability under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products (e.g., decanoic acid). Headspace GC-MS detects volatile byproducts, while Arrhenius modeling predicts shelf-life under standard conditions .

Q. How can computational modeling enhance the design of this compound-based flavor delivery systems?

Molecular dynamics (MD) simulations predict this compound’s partitioning in lipid bilayers or cyclodextrin complexes. Density functional theory (DFT) calculations assess binding energies with encapsulation materials, guiding experimental parameters for controlled release .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects in fragrance blends?

Factorial design of experiments (DoE) identifies interactions between this compound and co-components (e.g., terpenes). Principal component analysis (PCA) of sensory evaluation data quantifies odor profiles, while response surface methodology (RSM) optimizes blend ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.